TEI-9648

Description

Overview of the Vitamin D Endocrine System and the Vitamin D Receptor (VDR)

The Vitamin D endocrine system is a crucial regulatory network essential for maintaining mineral homeostasis and bone health. nih.gov At its center is Vitamin D, a pro-hormone that, once activated, orchestrates a wide array of biological processes. researchgate.net Beyond its classical role in calcium and phosphate (B84403) metabolism, the system's influence extends to cell proliferation, immune function, and cellular differentiation. nih.govjssuni.edu.in

The biological effects of Vitamin D are mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily that functions as a ligand-activated transcription factor. nih.govnih.gov The VDR is expressed in a vast number of human tissues, including the intestine, bones, skin, parathyroid glands, immune cells, and adipocytes, highlighting the widespread impact of the Vitamin D endocrine system. nih.govoup.come-cep.org

The process of gene regulation begins when the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D₃ (also known as calcitriol), binds to the VDR. researchgate.netoup.com This binding event induces a conformational change in the receptor, leading it to form a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gove-cep.org This VDR-RXR complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.govoup.com This interaction modulates the transcription of more than 900 genes, initiating the genomic actions of Vitamin D. nih.gove-cep.org

Academic Rationale for Investigating VDR Antagonists

The investigation into Vitamin D Receptor (VDR) antagonists is driven by both therapeutic potential and the need for precise research tools. VDR antagonists have attracted significant interest for their potential utility in treating Paget's disease of bone, a condition characterized by disordered bone remodeling and heightened osteoclast sensitivity to active Vitamin D₃. nih.govjst.go.jp

Furthermore, VDR antagonists are being explored for their potential applications in oncology. patsnap.com Elevated VDR expression is observed in several malignancies, including ovarian, breast, pancreatic, and lung cancers, where it has been associated with a poor prognosis. acs.org Since Vitamin D signaling can promote the growth of these cancer cells, antagonists that block this pathway may offer a strategy to slow or halt tumor progression. patsnap.comacs.org

The immune system is another key area of investigation. Vitamin D is a known modulator of immune responses, and its receptor is present in various immune cells. e-cep.orgpatsnap.com In the context of autoimmune diseases, where an overactive immune response contributes to pathology, VDR antagonists could potentially help to dampen this activity. patsnap.com They are also studied for their potential in managing hypercalcemia by reducing calcium levels in the blood. patsnap.com As research tools, specific VDR antagonists are invaluable for elucidating the precise VDR-mediated functions in various physiological and pathological processes. researchgate.net

Discovery and Early Characterization of TEI-9648 as a Novel Analogue

This compound emerged from research focused on synthesizing analogues of 1α,25-dihydroxyvitamin D₃-26,23-lactone, a natural metabolite of the active form of vitamin D₃. jst.go.jppsu.edu Discovered by a Teijin research group around 1999, this compound and its stereoisomer TEI-9647 were identified as the first specific antagonists for the Vitamin D Receptor. jst.go.jpnih.gov

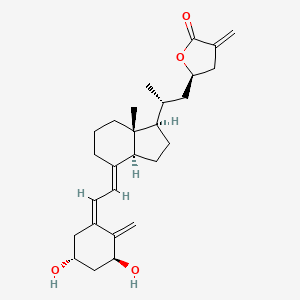

This compound is a Vitamin D₃ lactone analogue, chemically identified as (23R)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone. nih.govmedchemexpress.comnih.gov It is the (23R)-epimer of TEI-9647, which has a (23S) configuration. jst.go.jpnih.gov Both compounds are characterized by an α-methylene-γ-butyrolactone moiety in their side chain, a feature considered essential for their antagonistic activity. jst.go.jppsu.edu

Early studies established that this compound is a potent and specific VDR antagonist. medchemexpress.combioscience.co.ukdcchemicals.com Research showed that while it binds strongly to the VDR, it does not activate the receptor's downstream functions. nih.gov For example, in studies using human promyelocytic leukemia (HL-60) cells, this compound alone did not induce cellular differentiation, a hallmark of VDR agonists. nih.govmedchemexpress.com

Crucially, this compound was found to dose-dependently inhibit the biological actions of the natural VDR agonist, 1α,25(OH)₂D₃. medchemexpress.comresearchgate.net It effectively blocks the genomic pathway mediated by the VDR. nih.govmedchemexpress.com Mechanistically, this compound was shown to suppress the 1α,25(OH)₂D₃-induced expression of target genes, such as 25-hydroxyvitamin D₃-24-hydroxylase. nih.govnih.gov Furthermore, it was demonstrated that its antagonistic action involves the inhibition of the VDR-RXRα heterodimer formation and the subsequent interaction with transcriptional coactivators like SRC-1. nih.gov

Interactive Data Table: Comparison of this compound and TEI-9647

| Feature | This compound | TEI-9647 | Reference |

| Chemical Name | (23R)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone | (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone | nih.gov |

| Stereochemistry | (23R)-epimer | (23S)-epimer | jst.go.jpjst.go.jp |

| Primary Action | VDR Antagonist | VDR Antagonist | nih.gov |

| Antagonistic Potency | Weaker | Stronger | jst.go.jpjst.go.jp |

| IC₅₀ | ~119 nM | ~6.3–8.3 nM | jst.go.jpjst.go.jp |

Interactive Data Table: Research Findings on this compound's Antagonistic Effects

| Research Finding | Cell Line | Effect of this compound | Reference |

| Cell Differentiation | HL-60 | Inhibits 1α,25(OH)₂D₃-induced differentiation | nih.govmedchemexpress.com |

| Gene Expression | HL-60 | Suppresses 1α,25(OH)₂D₃-induced 24-hydroxylase gene expression. Inhibition at 10⁻⁶ M was 31.9%. | nih.gov |

| Receptor Interaction | Saos-2 (mammalian two-hybrid system) | Inhibits VDR-RXRα heterodimer formation and VDR interaction with co-activator SRC-1 (data shown for TEI-9647) | nih.gov |

| Cell Surface Markers | HL-60 | Blocks the changes in CD11b and CD71 expression associated with 1α,25(OH)₂D₃-induced differentiation | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-JXJLEVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173388-21-1 | |

| Record name | TEI 9648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Mechanisms of Tei 9648 Action

Inhibition of VDR/Vitamin D-Responsive Element (VDRE)-Mediated Genomic Actions of 1α,25-Dihydroxyvitamin D3 (1α,25(OH)2D3)

TEI-9648 functions by directly inhibiting the genomic effects of 1α,25(OH)2D3 that are mediated through the VDR and its binding to Vitamin D-Responsive Elements (VDREs) on target genes. dcchemicals.commedchemexpress.comdcchemicals.com The binding of an agonist like 1α,25(OH)2D3 to the VDR typically induces a conformational change that promotes the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to VDREs in the promoter regions of target genes, initiating transcription.

This compound, as an antagonist, interferes with this process. Studies on its closely related analogue, TEI-9647, show that it inhibits the heterodimer formation between VDR and RXRα and hinders the VDR's interaction with the co-activator SRC-1. nih.gov By preventing these crucial steps, this compound effectively blocks the transcriptional activation of genes that are normally regulated by vitamin D, without initiating any transcriptional activity of its own. nih.govnih.gov

Modulation of Specific Gene Expression Profiles

The antagonistic action of this compound leads to the specific modulation of genes regulated by 1α,25(OH)2D3.

The gene encoding the cyclin-dependent kinase inhibitor p21WAF1,CIP1 is a known target of VDR-mediated transcription. The induction of p21WAF1,CIP1 is associated with cell cycle arrest. nih.govatlasgeneticsoncology.org Research demonstrates that the VDR antagonist TEI-9647, a close analogue of this compound, is an effective antagonist of the 1α,25(OH)2D3-mediated induction of p21WAF1,CIP1 in human leukemia (HL-60) cells. nih.govmedchemexpress.com At a concentration of 100 nM, TEI-9647 clearly suppresses the increase in p21WAF1,CIP1 gene expression that is otherwise triggered by 1α,25(OH)2D3. medchemexpress.cominvivochem.com This suppression of a key cell cycle regulatory gene is a direct consequence of its VDR antagonism. nih.gov

Table 1: Effect of TEI-9647 (Analogue of this compound) on Gene Expression

| Target Gene | Inducer | Antagonist | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|---|

| p21WAF1,CIP1 | 1α,25(OH)2D3 (10-8 M) | TEI-9647 (10-7 M) | HL-60 | Effective antagonism of gene induction | nih.gov |

Another primary target of the VDR is the gene for 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1), an enzyme responsible for the catabolism of vitamin D metabolites. The induction of this gene is a classic response to high levels of 1α,25(OH)2D3. Studies have shown that both TEI-9647 and this compound markedly suppress the induction of the 24-hydroxylase gene by 1α,25(OH)2D3 in HL-60 cells. nih.gov Specifically, 24 hours after treatment, 10-6 M TEI-9647 and 10-6 M this compound were found to inhibit the 1α,25(OH)2D3-induced gene expression by 86.2% and 31.9%, respectively. nih.gov This inhibitory action has also been confirmed in bone marrow cells for TEI-9647. medchemexpress.cominvivochem.com This effect was further demonstrated in luciferase reporter assays using COS-7 cells, confirming that the antagonism occurs at the transcriptional level via the VDRE. nih.govinvivochem.com

Table 2: Inhibition of 24-Hydroxylase Gene Induction by this compound and its Analogue

| Compound | Concentration | Inducer | Cell Line | Inhibition of Gene Induction (at 24h) | Reference |

|---|---|---|---|---|---|

| TEI-9647 | 10-6 M | 1α,25(OH)2D3 | HL-60 | 86.2% | nih.gov |

| This compound | 10-6 M | 1α,25(OH)2D3 | HL-60 | 31.9% | nih.gov |

Suppression of p21WAF1,CIP1 Gene Expression

Differentiation from Interference with 1α,25(OH)2D3 Catabolism

To ensure that the observed antagonistic effects were due to direct receptor blocking rather than an indirect effect on the availability of 1α,25(OH)2D3, studies were conducted to assess whether this compound interferes with the catabolism of 1α,25(OH)2D3. nih.gov While TEI-9647 and this compound were found to suppress the metabolism of 1α,25(OH)2D3, the research concluded that their primary antagonistic actions are independent of this effect. nih.gov The evidence strongly suggests that TEI-9647 and this compound are specific antagonists of the nuclear VDR-mediated genomic action, directly blocking the receptor's function rather than simply altering the concentration of the active vitamin D hormone. nih.govnih.gov

Impact on Cellular Differentiation Processes

A significant cellular effect of 1α,25(OH)2D3 is the induction of differentiation in various cell types, including human promyelocytic leukemia (HL-60) cells. This compound demonstrates a potent ability to inhibit this process. dcchemicals.commedchemexpress.com While 1α,25(OH)2D3 induces HL-60 cells to differentiate into macrophage-like cells, the addition of this compound blocks this differentiation in a dose-dependent manner. medchemexpress.comresearchgate.net

Importantly, this compound itself does not induce cell differentiation, even at high concentrations. medchemexpress.comnih.govnih.gov Its action is specifically antagonistic to the VDR pathway, as it does not inhibit HL-60 cell differentiation induced by other agents like all-trans retinoic acid or 12-O-tetradecanoylphorbol-13-acetate (TPA), which operate through different signaling pathways. nih.govnih.gov This specificity underscores this compound's role as a targeted VDR antagonist. nih.gov

Table 3: Summary of Compound Names

| Abbreviation/Trade Name | Full Chemical Name |

|---|---|

| This compound | (23R)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone |

| TEI-9647 | (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone |

| 1α,25(OH)2D3 | 1α,25-dihydroxyvitamin D3 (Calcitriol) |

| p21WAF1,CIP1 | Cyclin-dependent kinase inhibitor 1 |

| CYP24A1 | 25-hydroxyvitamin D3-24-hydroxylase |

| RXRα | Retinoid X Receptor alpha |

| SRC-1 | Steroid Receptor Coactivator-1 |

| TPA | 12-O-tetradecanoylphorbol-13-acetate |

Inhibition of 1α,25(OH)2D3-Induced Differentiation in Human Promyelocytic Leukemia (HL-60) Cells

The human promyelocytic leukemia cell line, HL-60, serves as a crucial model for studying the differentiation-inducing effects of 1α,25(OH)2D3. nih.gov In the presence of 1α,25(OH)2D3, these cells differentiate into monocytes. nih.gov However, this compound has been shown to effectively inhibit this process. nih.gov

While this compound itself does not induce cell differentiation, even at high concentrations, it significantly counteracts the differentiation initiated by 1α,25(OH)2D3. medchemexpress.comnih.gov This inhibitory effect is specific to the VDR-mediated pathway, as this compound does not block HL-60 cell differentiation induced by other agents like retinoic acid or 12-O-tetradecanoylphorbol-13-acetate. nih.govnih.gov The antagonistic activity of this compound on HL-60 cell differentiation is dose-dependent. medchemexpress.commedchemexpress.com

It is noteworthy that the antagonistic potency of this compound is reported to be weaker than its (23S)-epimer, TEI-9647. medchemexpress.commedchemexpress.comjst.go.jp

Effects on Differentiation Markers (e.g., CD11b, CD71 Expression)

The differentiation of HL-60 cells is characterized by changes in the expression of specific cell surface markers. Notably, differentiation is associated with an increase in the expression of CD11b (a marker for myeloid differentiation) and a decrease in the expression of CD71 (the transferrin receptor, a marker of proliferation). nih.gov

This compound has been observed to dose-dependently block the reciprocal changes in CD11b and CD71 expression that are induced by 1α,25(OH)2D3 in HL-60 cells. medchemexpress.commedchemexpress.comcenmed.com This provides further evidence of its ability to inhibit the differentiation process at a molecular level.

Influence on NBT-Reducing Activity and α-Naphthyl Butyrate (B1204436) Esterase Activity

Functional markers of monocytic differentiation in HL-60 cells include increased nitroblue tetrazolium (NBT)-reducing activity and α-naphthyl butyrate esterase activity. medchemexpress.comresearchgate.netinvivochem.com The NBT reduction assay is a measure of the respiratory burst characteristic of mature phagocytic cells. nih.gov α-Naphthyl butyrate esterase is an enzyme characteristic of monocytes. nih.govscispace.comsigmaaldrich.combaso.com.cn

This compound on its own does not induce either NBT-reducing activity or α-naphthyl butyrate esterase activity in HL-60 cells. medchemexpress.commedchemexpress.com However, it markedly suppresses the upregulation of both these activities when induced by 1α,25(OH)2D3. medchemexpress.comresearchgate.net This suppression of functional differentiation markers further solidifies the role of this compound as an antagonist of 1α,25(OH)2D3-induced monocytic differentiation.

Mechanisms of Ligand-Receptor Interaction

The antagonistic properties of this compound are a direct consequence of its interaction with the vitamin D receptor.

Analysis of VDR Binding Affinity

This compound binds to the vitamin D receptor. nih.gov Studies have shown that this compound and its counterpart, TEI-9647, exhibit strong binding to the VDR. nih.govnih.gov Interestingly, their binding affinity is significantly higher than that of the natural (23S, 25R)-1α,25(OH)2D3-26,23-lactone. nih.gov However, some reports suggest that the binding affinity of this compound and TEI-9647 to the VDR is about 10-fold less than that of 1α,25(OH)2D3. nih.gov

The introduction of certain substituents at the C2α position of this compound has been shown to significantly increase its binding affinity to the VDR. psu.edu

Proposed Role of Michael-Type Addition with Cysteine Residues in VDR

The unique α-exo-methylene-γ-lactone structure in the side chain of this compound is believed to be crucial for its antagonistic activity. nih.gov It has been proposed that this structure facilitates a Michael-type addition reaction with nucleophilic residues, such as cysteine, within the VDR. nih.gov This covalent interaction is thought to be a key step in its antagonistic mechanism. nih.gov The formation of a covalent adduct between the VDR and TEI-9647 (the more studied epimer) has been supported by mass spectrometry and X-ray crystallography studies with rat VDR. nih.gov The presence of specific cysteine residues in the human VDR (C403 and C410) near the ligand-binding pocket is thought to be important for this interaction and the resulting antagonistic effect. nih.gov

Differential Effects on Coactivator Interaction with VDR

The binding of an agonist like 1α,25(OH)2D3 to the VDR induces a conformational change that promotes the recruitment of coactivator proteins, which are essential for initiating gene transcription. Antagonists, on the other hand, can interfere with this process.

Preclinical Research Methodologies and Model Systems Utilized in Tei 9648 Studies

In Vitro Cell-Based Assay Systems

Cell-based assays are fundamental tools in preclinical research, allowing for the assessment of a compound's effects on specific cellular processes in a controlled environment. Several cell lines and assay systems have been utilized in the study of TEI-9648.

Human Promyelocytic Leukemia (HL-60) Cell Differentiation Assays

Human promyelocytic leukemia (HL-60) cells are a widely used model system to study myeloid differentiation, which can be induced by various agents, including 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). Studies have demonstrated that this compound inhibits the differentiation of HL-60 cells induced by 1α,25(OH)2D3. medchemexpress.comresearchgate.netnih.govmedchemexpress.comhoelzel-biotech.comimmune-system-research.commedchemexpress.cnbioscience.co.ukcenmed.com This inhibitory effect is a key indicator of this compound's antagonistic activity against VDR-mediated cellular responses.

Differentiation in HL-60 cells is commonly assessed by measuring the activation of enzymes such as nitroblue tetrazolium (NBT)-reducing activity and α-naphthyl acetate (B1210297) esterase (α-NB esterase) activity, which are markers of myeloid differentiation. researchgate.netmedchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com Research indicates that this compound alone does not induce these differentiation markers or activate their associated enzymatic activities. medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com

Furthermore, this compound has been shown to dose-dependently block the changes in cell surface marker expression, specifically the reciprocal changes of CD11b and CD71, that are associated with 1α,25(OH)2D3-induced HL-60 cell differentiation. medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com Concentrations of this compound ranging from 10 to 1000 nM have been used in these dose-response studies. medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com Comparative studies have noted that this compound exhibits a consistently weaker suppressive effect on HL-60 cell differentiation compared to its analog, TEI-9647. medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com

It is important to note that the inhibitory effect of this compound appears to be specific to differentiation induced by 1α,25(OH)2D3, as differentiation induced by other agents such as retinoic acid or 12-O-tetradecanoylphorbol-13-acetate was not blocked by this compound. nih.govacs.org These findings support the characterization of this compound as a specific antagonist of 1α,25(OH)2D3 action, particularly its VDR/vitamin D-responsive element (DRE)-mediated genomic effects. nih.govmedchemexpress.comhoelzel-biotech.comimmune-system-research.commedchemexpress.cnbioscience.co.ukcenmed.comdcchemicals.com

| Assay Parameter | This compound Alone | This compound + 1α,25(OH)2D3 |

| HL-60 Differentiation | No Induction | Inhibition |

| NBT-reducing activity | No Activation | Suppression of Up-regulation medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com |

| α-NB esterase activity | No Activation | Suppression of Up-regulation medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com |

| CD11b Expression Changes | Not Inducing Changes | Dose-dependent Blocking medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com |

| CD71 Expression Changes | Not Inducing Changes | Dose-dependent Blocking medchemexpress.comhoelzel-biotech.comimmune-system-research.comcenmed.com |

COS-7 Cell Transfection Systems for Reporter Gene Activation

COS-7 cells, an African green monkey kidney fibroblast-like cell line, are frequently utilized in transfection studies due to their suitability for vectors requiring the expression of SV40 T antigen. accegen.com These cells serve as a valuable system for investigating the transcriptional activity mediated by nuclear receptors like the VDR.

In the study of this compound, COS-7 cells have been employed in reporter gene assays to assess the compound's effect on VDR-mediated gene activation. nih.govmedchemexpress.com These assays typically involve transfecting COS-7 cells with plasmids containing the human VDR cDNA and a reporter gene construct, such as luciferase, linked to a vitamin D-responsive element (DRE). nih.govmedchemexpress.comstratech.co.ukpromega.jp Activation of the VDR by an agonist like 1α,25(OH)2D3 leads to increased transcription of the reporter gene, which can be quantified by measuring reporter protein activity (e.g., luciferase activity). researchgate.netnih.govmedchemexpress.comglpbio.com

Research has shown that this compound, similar to TEI-9647, can effectively block the activation of luciferase reporter assays in COS-7 cells transfected with the necessary VDR and DRE-luciferase constructs. nih.govmedchemexpress.com This finding further supports the role of this compound as a VDR antagonist, interfering with the transcriptional activation normally induced by VDR agonists. Reporter gene assays in COS-7 cells provide a quantitative measure of the compound's ability to modulate VDR transcriptional activity. stratech.co.ukpromega.jp

Human Osteosarcoma Cell Lines (SaOS-2, MG-63 Cells)

Human osteosarcoma cell lines, such as SaOS-2 and MG-63, are utilized in bone research as models for osteoblastic cells. ebiohippo.comnih.govmdpi.comcellosaurus.orgresearchgate.net SaOS-2 cells, in particular, exhibit characteristics of mature osteoblasts, including the expression of receptors for 1,25-dihydroxy vitamin D3 and high alkaline phosphatase activity, making them relevant for studying compounds that influence bone cell function. ebiohippo.com

While the provided information primarily highlights studies using TEI-9647 in these cell lines, it establishes their utility in assessing the effects of vitamin D analogs on VDR-mediated gene expression in osteoblast-like cells. Specifically, TEI-9647 has demonstrated vitamin D antagonistic activity by affecting the expression of genes like 25-hydroxyvitamin D3-24-hydroxylase and p21 waf1/cip1 induced by 1α,25-(OH)2D3 in both SaOS-2 and MG-63 cells. researchgate.net Given the structural and functional similarities between TEI-9647 and this compound as VDR antagonists, it is implied that SaOS-2 and MG-63 cells would be relevant models for investigating the effects of this compound on VDR target gene expression in an osteoblast-like context.

In Vitro Osteoclast Formation Models

This compound has been indicated to have potential for research related to bone metabolism. medchemexpress.commedchemexpress.comhoelzel-biotech.comimmune-system-research.combioscience.co.ukcenmed.com Bone metabolism involves a balance between bone formation by osteoblasts and bone resorption by osteoclasts. In vitro osteoclast formation models are therefore valuable tools to study the effects of compounds on the differentiation and activity of osteoclasts.

These models typically involve differentiating precursor cells, such as monocytes or bone marrow-derived macrophages, into multinucleated osteoclasts in the presence of inducing factors like 1α,25(OH)2D3 and RANKL. researchgate.netmedchemexpress.comresearchgate.netnih.govresearchgate.netatlantic-bone-screen.com Osteoclast formation and activity can be assessed using methods like tartrate-resistant acid phosphatase (TRAP) staining to count mature osteoclasts and resorption pit assays to quantify bone resorption activity. researchgate.netatlantic-bone-screen.com

While direct detailed data on this compound in these specific models is less prominent in the provided snippets compared to its effects on HL-60 cells, its analog TEI-9647 has been shown to inhibit osteoclast formation induced by 1,25(OH)2D3 in human bone marrow cells, including those from patients with Paget's disease. researchgate.netmedchemexpress.comresearchgate.net The antagonistic action of VDR antagonists, including the inhibition of osteoclast formation, is a known effect. researchgate.net The potential of this compound for bone metabolism research medchemexpress.commedchemexpress.comhoelzel-biotech.comimmune-system-research.combioscience.co.ukcenmed.com, coupled with the demonstrated activity of its analog TEI-9647 in inhibiting osteoclast formation, suggests that in vitro osteoclast formation models are relevant systems for studying the effects of this compound on bone-resorbing cells.

Molecular and Biochemical Techniques

Beyond cellular responses, preclinical research on this compound also employs molecular and biochemical techniques to investigate its effects on gene expression and protein activity.

Quantitative Gene Expression Analysis (e.g., RT-PCR)

Quantitative gene expression analysis, commonly performed using quantitative reverse transcription PCR (RT-qPCR), is a sensitive and widely used technique to measure the levels of specific messenger RNA (mRNA) transcripts in biological samples. unite.itnih.govthermofisher.comnih.govcuni.cz This method involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification and real-time detection of the accumulating PCR product using fluorescent dyes or probes. unite.itnih.govthermofisher.com RT-qPCR allows for the quantification of target gene expression, providing insights into how a compound affects transcriptional activity. nih.govthermofisher.com

In the context of this compound research, RT-qPCR is a crucial technique for evaluating the compound's impact on the expression of VDR target genes. Studies on TEI-9647, the analog of this compound, have utilized gene expression analysis to demonstrate its antagonistic effects on genes induced by 1α,25(OH)2D3. For example, TEI-9647 has been shown to affect the expression of p21(WAF1, CIP1) and 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1) in cell models like HL-60 and human osteosarcoma cells (SaOS-2 and MG-63). nih.govmedchemexpress.comresearchgate.net Specifically, TEI-9647 suppressed the expression of p21WAF1,CIP1 in HL-60 cells and inhibited the induction of 25-OH-D3-24-hydroxylase and p21 waf1/cip1 gene expression by 1α,25-(OH)2D3 in HL-60 and osteosarcoma cells. nih.govmedchemexpress.comresearchgate.net Given the similar antagonistic properties of this compound, RT-qPCR would be the standard method to quantify similar changes in gene expression induced or suppressed by this compound in relevant cell models. This technique allows researchers to determine the extent to which this compound modulates the transcription of genes regulated by the VDR.

Luciferase Reporter Assays for VDR Activity

Luciferase reporter assays are a common method used to assess the transcriptional activity of nuclear receptors like VDR in response to ligand binding. researchgate.net These assays typically involve transfecting cells with a plasmid containing a luciferase gene under the control of a vitamin D-responsive element (VDRE), a DNA sequence that the VDR/RXR heterodimer binds to. researchgate.netresearchgate.net When a VDR agonist is present, it binds to VDR, leading to the recruitment of coactivators, binding to the VDRE, and subsequent transcription of the luciferase gene, resulting in light emission that can be quantified. researchgate.netresearchgate.net

In studies involving this compound, luciferase reporter assays have been utilized to evaluate its effect on VDR-mediated transcriptional activation, often in the presence of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). researchgate.netresearchgate.net this compound has been shown to block the activation of luciferase reporters induced by 1,25(OH)2D3 in various cell lines, such as COS-7 cells transfected with a human VDR expression plasmid and a reporter construct containing the VDRE of the rat 25(OH)D3-24-hydroxylase gene. researchgate.netresearchgate.netchemsrc.com This indicates that this compound acts as a transcriptional antagonist of VDR. researchgate.net

Protein Binding Assays for VDR Affinity

Protein binding assays are employed to determine the affinity of a compound for its target protein, in this case, the VDR. Competitive VDR binding assays are frequently used, where the ability of a test compound to displace a radiolabeled or fluorescently labeled known VDR ligand (such as 1,25(OH)2D3) from the receptor is measured. researchgate.net A higher concentration of the test compound is required to displace the labeled ligand if its affinity is lower.

Studies have shown that this compound binds to VDR, albeit with lower affinity compared to 1,25(OH)2D3. This compound and its diastereomer TEI-9647 have been reported to bind VDR approximately 10-fold less strongly than 1,25(OH)2D3. nih.gov Despite having a weaker suppressive effect than TEI-9647 in some cellular assays, this compound is still considered a potent and specific VDR antagonist. bioscience.co.ukmedchemexpress.com

Table 1: Relative VDR Binding Affinity

| Compound | Relative VDR Binding Affinity (Compared to 1,25(OH)2D3) |

| This compound | ~10-fold less potent than 1,25(OH)2D3 nih.gov |

| TEI-9647 | ~10-fold less potent than 1,25(OH)2D3 nih.gov |

| 1,25(OH)2D3 | 1 (Reference) |

Enzyme Activity Measurements

Enzyme activity measurements are utilized in the context of this compound research, particularly in cellular differentiation studies. Assays like the Nitroblue Tetrazolium (NBT) reducing activity and α-Naphthyl Butyrate (B1204436) (α-NB) esterase activity are markers of differentiation in certain cell lines, such as human promyelocytic leukemia HL-60 cells. nih.govcenmed.comnih.govresearchgate.net Differentiation of HL-60 cells towards monocytes, induced by 1,25(OH)2D3, involves changes in the activity of these enzymes. nih.gov

Studies have demonstrated that while 1,25(OH)2D3 induces differentiation in HL-60 cells, as measured by increased NBT-reducing activity and α-NB esterase activity, this compound alone does not induce these changes. medchemexpress.comnih.govcenmed.comnih.govmedchemexpress.com Crucially, this compound markedly suppresses the up-regulation of NBT-reducing activity and α-NB esterase activity induced by 1,25(OH)2D3 in HL-60 cells. medchemexpress.comnih.govcenmed.comnih.govmedchemexpress.com This indicates that this compound inhibits the differentiation process mediated by 1,25(OH)2D3.

Table 2: Effect of this compound on Enzyme Activity in HL-60 Cells

| Treatment | NBT-reducing activity (Relative to control) | α-NB esterase activity (Relative to control) |

| Control | Baseline | Baseline |

| 1,25(OH)2D3 | Increased | Increased |

| This compound alone | No induction | No induction |

| 1,25(OH)2D3 + this compound | Markedly suppressed compared to 1,25(OH)2D3 alone medchemexpress.comcenmed.commedchemexpress.com | Markedly suppressed compared to 1,25(OH)2D3 alone medchemexpress.comcenmed.commedchemexpress.com |

Considerations for Preclinical In Vivo Models (Limited to mechanistic studies, not therapeutic efficacy)

Preclinical in vivo models, typically involving animal subjects, play a role in understanding the biological effects and mechanisms of action of compounds in a complex living system. researchgate.netnih.govnih.gov While the primary focus of this section is limited to mechanistic studies and not therapeutic efficacy, in vivo models can provide insights into how a compound interacts with VDR in a physiological context, its distribution, and its effects on VDR-regulated pathways in different tissues.

Although specific detailed in vivo studies focusing solely on the mechanism of this compound were not extensively detailed in the provided snippets, preclinical in vivo models in general are used to elucidate biological effects and provide information regarding safety and efficacy before human testing. researchgate.net Integral methods in such studies include pharmacokinetics and pharmacodynamics analysis. researchgate.net For compounds like this compound that influence bone metabolism, in vivo models could potentially be used to study the mechanistic aspects of its effects on bone cells and calcium homeostasis, without necessarily evaluating its therapeutic potential for bone diseases. bioscience.co.ukmedchemexpress.com The selection and validation of appropriate animal models are crucial to mimic pathophysiological conditions and increase the validity of the studies for mechanistic insights. researchgate.net

Comparative Academic Analysis with Other Vitamin D Receptor Modulators

Comparison with Endogenous Vitamin D Metabolites (e.g., Natural 1α,25(OH)2D3-26,23-lactone)

TEI-9648 is structurally related to the endogenous vitamin D metabolite 1α,25(OH)2D3-26,23-lactone, which is formed through the metabolism of 1α,25(OH)2D3, primarily mediated by the enzyme CYP24A1 eswayer.com. Despite this structural relationship, their interactions with the VDR and subsequent biological effects differ significantly.

Research indicates that this compound exhibits a stronger binding affinity for the VDR compared to the natural (23S, 25R)-1α,25(OH)2D3-26,23-lactone invivochem.cn. However, unlike the natural metabolite, which does not induce cell differentiation, this compound functions as an antagonist by inhibiting the differentiation of cells, such as HL-60 human promyelocytic leukemia cells, that is typically induced by the active hormonal form, 1α,25(OH)2D3 invivochem.cnnih.govidrblab.net. This antagonistic effect on differentiation highlights a key functional divergence between this compound and its endogenous lactone counterpart.

Studies have demonstrated that this compound dose-dependently blocks the changes in markers like CD11b and CD71 expression associated with 1α,25(OH)2D3-induced HL-60 cell differentiation nih.govidrblab.net. This compound alone does not induce differentiation or related enzymatic activities, further confirming its antagonistic profile in this context nih.govidrblab.net.

| Compound | VDR Binding Affinity (Relative to 1α,25(OH)2D3) | Effect on HL-60 Cell Differentiation |

| 1α,25(OH)2D3 | 100% (Reference) | Induces |

| Natural 1α,25(OH)2D3-26,23-lactone | Lower than this compound invivochem.cn | Does not induce invivochem.cn |

| This compound | Higher than natural lactone invivochem.cn | Inhibits 1α,25(OH)2D3-induced invivochem.cnnih.govidrblab.net |

Distinct Mechanisms from Other VDR Antagonist Classes (e.g., 25-Carboxylic Ester Derivatives, Lactam Analogues)

TEI-9647 and its diastereomer this compound were among the early identified specific nuclear VDR antagonists, demonstrating that antagonism could be achieved through interaction with the nuclear receptor itself invivochem.cneswayer.comuni.lu. Their mechanism of action involves inhibiting the VDR/vitamin D-responsive element (VDRE)-mediated genomic actions of 1α,25(OH)2D3 nih.govidrblab.netuni.lu.

The antagonistic mechanism of this compound (and TEI-9647) appears distinct from other classes of VDR antagonists, such as the 25-carboxylic ester derivatives (e.g., ZK159222, ZK168281) and lactam analogues eswayer.comuni.lu. For instance, 25-carboxylic ester antagonists are reported to exert their effects by preventing the ligand-induced interaction between the VDR and coactivator proteins uni.lunih.gov.

In contrast, the antagonistic activity of TEI-9647, which shares structural features with this compound, has been linked to interactions with specific cysteine residues (Cys403 and Cys410) within the ligand-binding domain of the human VDR eswayer.comuni.lunih.gov. This interaction is facilitated by the presence of an α-methylene-γ-butyrolactone moiety in the side chain, which acts as a Michael acceptor eswayer.com. This suggests a more direct or covalent-like interaction with the receptor protein in human cells, contributing to its antagonistic effect eswayer.comuni.lunih.gov.

Studies comparing TEI-9647 and 1α,25-(OH)2D3-26,23-lactam analogues have explicitly stated that their VDR antagonistic mechanisms are quite different uni.lu. While TEI-9647 inhibited gene expression induced by 1α,25(OH)2D3 in human cells but not rodent cells, certain lactam analogues, such as (23S,25S)-diastereoisomers of 1α,25-(OH)2D3-26,23-lactam, blocked vitamin D-dependent gene expression in both human and rodent cells uni.lu. This highlights species-specific differences in the mechanisms of these distinct antagonist classes.

Insights from Studies on VDR Agonists for Antagonist Design

Knowledge accumulated from the study of VDR agonists has played a significant role in the rational design and development of VDR antagonists, including analogues of this compound. The understanding that both potent agonists and antagonists must possess high affinity for the VDR has guided the search for antagonistic structures.

Structure-activity relationship (SAR) studies, initially focused on understanding the molecular determinants of agonist activity, were extended to TEI-9647 and this compound to identify modifications that could enhance antagonistic potency. These studies revealed that modifications at specific positions, such as the 2α and 24 positions of the TEI-9647 skeleton, could lead to analogues with substantially improved antagonistic activity eswayer.com. For example, a 2α-(3-hydroxypropoxy)-24-propyl analogue of TEI-9647 demonstrated nearly a 1000-fold increase in antagonistic activity compared to the original compound in HL-60 cell differentiation assays eswayer.com.

| Compound | Antagonistic Activity (IC₅₀ vs. TEI-9647) |

| TEI-9647 | 1x (Reference: 6.3-8.3 nM) eswayer.com |

| This compound | Weaker than TEI-9647 (IC₅₀ 119 nM) eswayer.com |

| (23S,24S)-2α-(3-hydroxypropoxy)-24-propyl-TEI-9647 analogue | ~1000x stronger (IC₅₀ 7.4 pM) eswayer.com |

| 2α,24,24-trimethyl-TEI-9647 analogue | ~90x stronger (IC₅₀ 0.093 nM) |

Insights from agonist studies, particularly regarding the conformational changes induced in the VDR ligand-binding domain upon ligand binding, have been crucial. Agonists typically stabilize helix 12 in a conformation that favors the recruitment of coactivator proteins, which is essential for transcriptional activation eswayer.com. In contrast, antagonists like TEI-9647 are thought to bind in a manner that prevents this stabilization or induces a conformation that hinders coactivator interaction. Crystal structure analysis of TEI-9647 bound to the VDR-LBD supports this, showing increased flexibility or destabilization in certain helices compared to the agonist-bound state. This structural understanding, informed by decades of agonist research, has been invaluable in elucidating the molecular basis of VDR antagonism by compounds like this compound and its analogues.

Broader Implications for Academic Research

TEI-9648 as a Tool for Investigating VDR-Mediated Biological Processes

As a potent and specific VDR antagonist, this compound is utilized to probe the involvement of VDR in various biological processes immune-system-research.comcenmed.commedchemexpress.commedchemexpress.com. By inhibiting the binding of agonists like 1α,25(OH)2D3 to the VDR and subsequently blocking VDR/VDRE-mediated genomic actions, researchers can discern which cellular and molecular events are dependent on VDR activation immune-system-research.comcenmed.commedchemexpress.commedchemexpress.com. This allows for a clearer understanding of the downstream effects of vitamin D signaling. Studies have shown that this compound inhibits VDR-mediated gene expression, such as the suppression of the up-regulation induced by 1α,25(OH)2D3 in certain cell lines medchemexpress.com.

Contribution to Understanding Molecular Regulation of Cell Differentiation

This compound has contributed to understanding the molecular regulation of cell differentiation, particularly in the context of vitamin D's influence on this process immune-system-research.comcenmed.commedchemexpress.commedchemexpress.com. Research using this compound has demonstrated its ability to inhibit the differentiation of HL-60 human leukemia cells induced by 1α,25(OH)2D3 immune-system-research.comcenmed.commedchemexpress.commedchemexpress.com. This inhibition is dose-dependent and affects the changes in cell surface markers like CD11b and CD71 associated with differentiation immune-system-research.com. Unlike 1α,25(OH)2D3, this compound alone does not induce cell differentiation immune-system-research.com. These findings highlight the role of VDR activation in initiating the differentiation cascade in these cells and the utility of this compound in dissecting this process.

An example of data illustrating the effect of this compound on cell differentiation can be seen in studies examining NBT-reducing activity, a marker of differentiation in HL-60 cells. This compound has been shown to suppress the increase in NBT-reducing activity induced by 1α,25(OH)2D3 medchemexpress.com.

Applications in Bone Metabolism Research (Focusing on underlying mechanisms, not clinical treatment)

This compound holds potential for research into the underlying mechanisms of bone metabolism, specifically focusing on the role of VDR signaling immune-system-research.comcenmed.commedchemexpress.commedchemexpress.commedchemexpress.com. While 1α,25(OH)2D3 is known to influence calcium homeostasis and bone calcium mobilization, this compound, as a VDR antagonist, can be used to study how blocking VDR signaling impacts processes like osteoblast differentiation and the expression of genes involved in bone formation and resorption immune-system-research.commedchemexpress.comnih.govkobe-u.ac.jp. Research indicates that this compound can inhibit the effects of 1α,25(OH)2D3 in bone-related contexts, providing insights into the molecular pathways governing bone cell activity medchemexpress.com. For instance, studies on TEI-9647, a related analog, have shown inhibition of bone resorption and effects on gene expression in bone marrow cells, suggesting similar applications for this compound in mechanistic studies medchemexpress.com.

Role in Elucidating Vitamin D Signaling in Various Biological Systems

This compound plays a role in elucidating the complexities of vitamin D signaling across a range of biological systems beyond bone and differentiation dcchemicals.com. The VDR is expressed in numerous tissues and regulates genes involved in diverse metabolic pathways, including those related to immune response and potentially cancer immune-system-research.comdcchemicals.com. By acting as a VDR antagonist, this compound allows researchers to investigate the specific contributions of VDR activation to these various functions and pathways. Its use helps to differentiate VDR-dependent effects from other signaling cascades, thereby refining the understanding of the broad impact of vitamin D signaling in different physiological contexts dcchemicals.com.

Future Directions and Unanswered Questions in Tei 9648 Research

Further Elucidation of Specific VDR Domains and Residues Critical for Antagonism

The antagonistic action of TEI-9648 is attributed to its unique α-exo-methylene-γ-lactone structure. nih.gov It is hypothesized that this structure facilitates a Michael-type addition with nucleophilic residues, such as cysteine, within the VDR or associated proteins, which is a crucial step for its antagonistic effect. nih.gov While the general mechanism is understood, the specific amino acid residues within the VDR's ligand-binding domain (LBD) that are critical for this interaction with this compound remain to be precisely mapped.

Future studies should focus on identifying these key residues. Site-directed mutagenesis to alter suspected amino acids, followed by binding assays, could pinpoint the exact interaction sites. For instance, studies on the related antagonist TEI-9647 have highlighted the importance of cysteine residues in the human VDR (hVDR), such as Cys403 and Cys410, for its antagonistic activity. nih.govjst.go.jp Similar investigations for this compound would provide a clearer picture of its binding orientation and the conformational changes it induces in the VDR to prevent coactivator recruitment. nih.govresearchgate.net

Table 1: Investigated VDR Residues and their Postulated Role in Antagonism

| Residue/Domain | Postulated Role in Antagonism with TEI-9647/TEI-9648 | Supporting Evidence |

| Cys403, Cys410 (hVDR) | Potential for covalent adduct formation via Michael-type addition with the lactone ring. nih.govjst.go.jp | Mass spectrometry studies with TEI-9647 showed adduct formation with rat VDR, which has nearby cysteine residues. nih.gov Mutation of these cysteines in hVDR eliminated the antagonistic effects of TEI-9647. nih.gov |

| Ligand Binding Domain (LBD) | Site of antagonist binding, leading to a conformation that prevents coactivator recruitment. researchgate.net | Crystallography of VDR with other antagonists shows interference with the folding of the activation function helix 12 (AF-2). researchgate.net |

Exploration of Potential VDR-Independent Cellular Effects and their Mechanisms

Current research indicates that this compound specifically antagonizes the nuclear VDR-mediated genomic actions of 1α,25(OH)2D3. For example, it inhibits the differentiation of HL-60 cells induced by 1α,25(OH)2D3 but does not affect the differentiation of NB4 cells, which is considered a model for non-genomic actions. nih.gov This suggests a high degree of specificity for the genomic pathway.

However, the possibility of VDR-independent effects, although currently not supported by evidence, cannot be entirely ruled out. Future research should explore whether this compound can influence other cellular signaling pathways or interact with other proteins, even at higher concentrations. Techniques like proteomics and phosphoproteomics could be employed to screen for off-target effects in various cell lines. Uncovering any such VDR-independent activities would be crucial for a complete understanding of this compound's biological profile.

Advanced Structural Characterization of this compound/VDR Complexes

While the structures of VDR complexed with agonists and some antagonists have been determined, high-resolution crystal structures of the this compound/VDR complex are still needed. researchgate.netresearchgate.net Such structural data would provide invaluable insights into the precise molecular interactions at the atomic level.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques to achieve this. A detailed 3D structure would reveal the exact orientation of this compound within the ligand-binding pocket, the specific hydrogen bonds and hydrophobic interactions involved, and the conformational changes induced in the VDR, particularly in the activation function helix (AF-2). This would definitively confirm the mechanism of antagonism and guide the design of more potent and specific analogs.

Application in Novel In Vitro Reconstituted Systems or Organ-on-a-Chip Models

The advent of organ-on-a-chip (OOC) technology offers a sophisticated platform to study the effects of compounds like this compound in a more physiologically relevant context. mdpi.commicrofluidics-innovation-center.comnih.gov These microfluidic devices can mimic the structure and function of human organs, providing a bridge between traditional 2D cell culture and animal models. mdpi.commicronit.com

Utilizing OOC models of bone, skin, or immune systems could provide dynamic, real-time data on how this compound modulates cellular behavior and tissue-level responses in the presence or absence of VDR agonists. For example, a "bone-on-a-chip" model could be used to study its effect on osteoblast and osteoclast activity and interaction in a microenvironment that simulates physiological conditions. This would offer a more accurate prediction of its in vivo efficacy and potential applications.

Integration with Systems Biology Approaches to Map Downstream Pathways

To gain a comprehensive understanding of the downstream consequences of VDR antagonism by this compound, systems biology approaches are essential. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can map the global changes in gene expression, protein levels, and metabolic profiles in cells treated with this compound.

By comparing these profiles with those of cells treated with a VDR agonist like 1α,25(OH)2D3, researchers can identify the specific signaling pathways and gene networks that are modulated by this compound. This will not only confirm its on-target effects but also potentially uncover novel pathways regulated by VDR that were previously unknown. This data will be crucial for identifying potential therapeutic targets and understanding the full spectrum of this compound's biological activity.

Synthesis of Novel Analogues for Enhanced Specificity and Mechanistic Probing

Structure-activity relationship (SAR) studies have been instrumental in developing more potent VDR antagonists based on the TEI-9647 and this compound scaffold. nih.govnih.govjst.go.jp Modifications at the C2α and C24 positions of the TEI-9647 backbone have led to analogs with significantly improved antagonistic activity. jst.go.jpnih.govingentaconnect.com

Future synthetic efforts should continue to explore modifications of the this compound structure. The goal is to create novel analogues with enhanced specificity, improved pharmacokinetic properties, and potentially altered mechanisms of action. For example, introducing different functional groups on the A-ring or modifying the lactone side chain could fine-tune the compound's interaction with the VDR and its downstream effects. ingentaconnect.com These new analogues will not only serve as potential drug candidates but also as valuable chemical probes to further dissect the intricacies of VDR signaling.

Q & A

Q. What is the primary mechanism by which TEI-9648 antagonizes vitamin D receptor (VDR)-mediated genomic actions in leukemia cells?

this compound acts as a potent and specific VDR antagonist by competitively binding to the nuclear VDR, thereby blocking the interaction of 1α,25(OH)₂D₃ with its receptor. This inhibition prevents VDR/vitamin D-responsive element (VDRE)-mediated transcriptional activation, which is critical for HL-60 cell differentiation. Experimental data show that this compound (10–1000 nM) dose-dependently suppresses CD11b and CD71 expression changes induced by 1α,25(OH)₂D₃ in HL-60 cells .

Q. What experimental models are commonly used to study this compound's biological activity?

The human promyelocytic leukemia cell line (HL-60) is the primary in vitro model for evaluating this compound's antagonistic effects. Key assays include:

Q. What are the key functional differences between this compound and its structural analog TEI-9647?

this compound exhibits weaker suppressive activity compared to TEI-9647 in blocking HL-60 differentiation induced by 1α,25(OH)₂D₃. For instance, TEI-9647 (10⁻⁷ M) significantly antagonizes 1α,25(OH)₂D₃-mediated p21WAF1/CIP1 induction, whereas this compound requires higher concentrations (10⁻⁶ M) for similar effects. This disparity is attributed to stereochemical differences in their 23-position lactone configurations .

Advanced Research Questions

Q. How do structural modifications at the 2α-position of this compound influence its VDR antagonistic activity?

Introducing 2α-functional groups (e.g., 3-hydroxypropoxy) enhances VDR binding affinity. For example, the (23R,24S)-2α-(3-hydroxypropoxy) analog (10c) exhibits 4.0-fold higher binding affinity than this compound and 5.6-fold higher than non-substituted derivatives. These modifications improve antagonistic potency without inducing differentiation, making them valuable for studying VDR signaling pathways .

Q. What methodological challenges arise when interpreting this compound's effects on 24-hydroxylase gene expression in HL-60 cells?

this compound suppresses 1α,25(OH)₂D₃-induced 24-hydroxylase (CYP24A1) gene expression but does not block 1α,25(OH)₂D₃ catabolism via 23-hydroxylation. This suggests its antagonism is independent of metabolic interference. Researchers must distinguish between genomic VDR antagonism and off-target metabolic effects using controls like retinoic acid/phorbol ester-induced differentiation assays .

Q. How can researchers reconcile contradictory data on this compound's efficacy across different experimental systems?

Discrepancies may arise from cell-type-specific VDR cofactor interactions or differences in assay sensitivity. For instance, this compound fails to induce differentiation in HL-60 cells even at 1 µM but effectively antagonizes 1α,25(OH)₂D₃ in COS-7 reporter assays. Standardizing VDR transfection levels and using isogenic cell lines can mitigate variability .

Methodological Recommendations

- Concentration Range : Use 10–1000 nM this compound for dose-response studies in HL-60 cells, as lower concentrations may yield inconsistent antagonism .

- Control Experiments : Include TEI-9647 as a positive control for VDR antagonism and retinoic acid/phorbol esters to confirm specificity .

- Structural Analysis : Employ molecular docking or X-ray crystallography to validate 2α-modified analogs' binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.